1-(3-Methoxyphenyl)-3-(4-methylpyrimidin-2-yl)urea
Description
1-(3-Methoxyphenyl)-3-(4-methylpyrimidin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group and a methylpyrimidinyl group attached to the urea moiety
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-methylpyrimidin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-6-7-14-12(15-9)17-13(18)16-10-4-3-5-11(8-10)19-2/h3-8H,1-2H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLLXAJTOLIQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-(4-methylpyrimidin-2-yl)urea typically involves the reaction of 3-methoxyaniline with 4-methyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the amine group of 3-methoxyaniline attacks the electrophilic carbon of the chloropyrimidine, resulting in the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Methoxyphenyl)-3-(4-methylpyrimidin-2-yl)urea can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-(4-methylpyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-(4-methylpyrimidin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-methylpyrimidin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxyphenyl)-3-(4-chloropyrimidin-2-yl)urea
- 1-(3-Methoxyphenyl)-3-(4-aminopyrimidin-2-yl)urea
- 1-(3-Methoxyphenyl)-3-(4-methylpyrimidin-2-yl)thiourea
Uniqueness
1-(3-Methoxyphenyl)-3-(4-methylpyrimidin-2-yl)urea is unique due to the presence of both methoxyphenyl and methylpyrimidinyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different biological activities and chemical behaviors compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
